ABIETIC ACID

Description

Historical Context of Scientific Discovery and Early Research on Abietic Acid

The history of this compound is closely linked to the study and utilization of natural resins, particularly those derived from coniferous trees. Historically, rosin (B192284), of which this compound is a major component, was significant in applications such as "naval stores," used for caulking ships. wikipedia.org Early research efforts likely focused on the properties and potential uses of rosin, leading to the eventual isolation and characterization of its key constituents, including this compound. The earliest synthetic resin used commercially, termed ester gum, was created by esterifying rosin, essentially an unsaturated monocarboxylic terpenoid acid like this compound, with glycerol. psu.edu This early application in varnishes highlights the historical recognition of this compound's chemical reactivity and its potential in material science.

Natural Occurrence and Ecological Context of this compound

This compound is a naturally occurring diterpenoid found widely in coniferous trees. wikipedia.orghuidziekten.nlatamanchemicals.com It is a primary component of resin acid, which constitutes the majority of rosin, the solid portion of the oleoresin produced by these trees. wikipedia.orghuidziekten.nlatamanchemicals.com Coniferous species such as Pinus densiflora, Pinus insularis, Pinus kesiya, Pinus strobus, and Pinus sylvestris are known sources of this compound. huidziekten.nlatamanchemicals.comnih.gov

Ecologically, this compound is thought to play a role in the defense mechanisms of host plants against insect attack and various forms of wounding. wikipedia.org As a component of resin, it contributes to the physical barrier formed when the tree is injured, and its chemical properties may deter herbivores or pathogens. Resin acids, including this compound, are also found in various environmental matrices such as wood, forest soils, peat, and sediments, indicating their persistence and role in the biogeochemical cycle of carbon in forest ecosystems. boprc.govt.nz The presence of this compound and other resin acids in ancient geological and archaeological samples further underscores their environmental stability. wikipedia.org

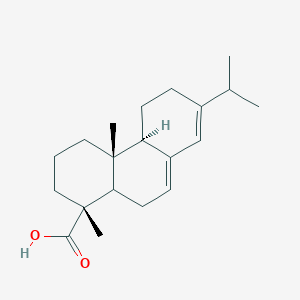

Structural Features and Chemical Classification of this compound

This compound is classified as a diterpenoid, a large group of natural compounds derived from four isoprene (B109036) units. wikipedia.orghuidziekten.nlatamanchemicals.com Specifically, it belongs to the abietane (B96969) diterpene group. huidziekten.nlatamanchemicals.comnih.gov Its chemical structure is characterized by a chiral tricyclic framework, featuring two alkene groups and a carboxylic acid functional group. wikipedia.org

The systematic IUPAC name for this compound is (1R,4aR,4bR,10aR)-1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid. wikipedia.org It has a molecular formula of CHO and a molecular weight of 302.5 g/mol . nih.govfishersci.co.uk this compound is typically a colorless solid in its pure form, though commercial samples are often yellowish and may be glassy or partly crystalline with a melting point around 85 °C. wikipedia.org It is soluble in organic solvents such as alcohols, acetone, and ethers. wikipedia.org

The biosynthesis of abietane diterpenes, including this compound, involves the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) via a copalyl diphosphate intermediate, catalyzed by class 2 and class 1 diterpene synthases. wikipedia.org Subsequent enzymatic steps involving methyl migration and dehydrogenation lead to the formation of abietene isomers, which can then be oxidized to this compound. wikipedia.org

Data on the chemical properties of this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | CHO | PubChem nih.gov |

| Molecular Weight | 302.5 g/mol | PubChem nih.gov |

| IUPAC Name | Abieta-7,13-dien-18-oic acid | Wikipedia wikipedia.org |

| Systematic IUPAC Name | (1R,4aR,4bR,10aR)-1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid | Wikipedia wikipedia.org |

| CAS Number | 514-10-3 | PubChem nih.gov |

| PubChem CID | 10569 | PubChem nih.gov |

| Appearance | Yellowish resinous powder (commercial samples), Colorless solid (pure) | PubChem nih.gov, Wikipedia wikipedia.org |

| Melting Point | as low as 85 °C (commercial samples) | Wikipedia wikipedia.org |

| Solubility | Soluble in alcohols, acetone, and ethers | Wikipedia wikipedia.org |

| Chemical Class | Diterpenoid, Monocarboxylic acid, Abietane diterpenoid | PubChem nih.gov, Golm Metabolome Database mpg.de |

Recent academic research continues to explore various aspects of this compound, including its potential biological activities. Studies have investigated its anti-inflammatory, antioxidant, antibacterial, and antifungal properties, often focusing on its mechanisms of action at a molecular level. ajol.inforesearchgate.netresearchgate.netnih.govmdpi.comresearchgate.net For instance, research has shown that this compound can inhibit the production of inflammatory mediators in activated macrophages and may have effects on signaling pathways like MAPK and NF-κB. ajol.inforesearchgate.netresearchgate.net Investigations into its antimicrobial effects have included studies against bacteria such as Streptococcus mutans and Staphylococcus aureus, as well as fungi like Candida species, sometimes in combination with other agents to explore synergistic effects. nih.govmdpi.comrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4aR,4bR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17?,19+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWGJHLUYNHPMX-RMGPQRKISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=CCC3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Biogenetic Pathways of Abietic Acid

Diterpenoid Precursor Metabolism

The journey to abietic acid begins with the fundamental building blocks of diterpenoids.

Geranylgeranyl Pyrophosphate (GGPP) as a Universal Diterpenoid Precursor

Geranylgeranyl pyrophosphate (GGPP) serves as the universal precursor for the biosynthesis of all diterpenoids, including the diverse suite of resin acids found in conifers. wikipedia.orgnih.govresearchgate.netnih.govwikipedia.org This C20 isoprenoid pyrophosphate undergoes a series of enzymatic transformations to yield the various diterpene skeletons. wikipedia.org The conformation of the GGPP molecule can influence the stereochemistry of downstream intermediates. wikipedia.org

Here is a summary of key information about GGPP:

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₆O₇P₂ | nih.govuni.lu |

| PubChem CID | 447277 | nih.govuni.luguidetopharmacology.orgciteab.comctdbase.org |

| CAS Registry Number | 6699-20-3 | nih.govctdbase.org |

| Molecular Weight | 450.19362748 Da (Monoisotopic) | nih.gov |

Copalyl Pyrophosphate (CPP) as a Bicyclic Intermediate

The initial step in the cyclization of GGPP towards this compound involves the formation of copalyl pyrophosphate (CPP). wikipedia.orgresearchgate.netwikipedia.org This bicyclic intermediate is generated through a proton-initiated cyclization of GGPP, catalyzed by class II diterpene cyclases. wikipedia.orgresearchgate.net CPP then serves as a substrate for further cyclization and rearrangement reactions. wikipedia.orgacs.org The stereochemistry of the CPP intermediate is dictated by the conformation of the GGPP precursor and is crucial for the subsequent formation of the abietane (B96969) skeleton. wikipedia.org

Here is a summary of key information about CPP:

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₆O₇P₂ | nih.gov |

| PubChem CID | 5281990 | nih.govwikidata.org |

| Molecular Weight | 450.19362748 Da (Monoisotopic) | nih.gov |

Enzymatic Catalysis in this compound Biosynthesis

The conversion of GGPP, via CPP, to this compound is facilitated by a series of specific enzymes.

Abietadiene Synthase Catalysis and Stereoselectivity

Abietadiene synthase is a key enzyme in the biosynthesis of this compound, catalyzing the cyclization of GGPP to abietadiene, the direct precursor of this compound. wikipedia.orgnih.govresearchgate.net This enzyme is often bifunctional, meaning it catalyzes both the initial protonation-initiated cyclization of GGPP to CPP and the subsequent ionization-dependent cyclization of CPP to the diterpene olefin, abietadiene. rhea-db.org The reaction proceeds via a pimarenyl intermediate. rhea-db.org Studies on abietadiene synthase from Grand fir (Abies grandis) have demonstrated its role in converting GGPP to (-)-abieta-7(8),13(14)-diene. nih.gov The stereochemistry of the cyclization and rearrangement steps catalyzed by abietadiene synthase is critical for the formation of the correct abietane skeleton. wikipedia.orgacs.org

Here is a summary of key information about Abietadiene:

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂ | nih.govmdpi.com |

| PubChem CID | 443470 | nih.govmdpi.comthegoodscentscompany.com |

| CAS Number | 35241-40-8 | mdpi.comthegoodscentscompany.com |

| Molecular Weight | 272.5 g/mol | nih.gov |

| IUPAC Name | (4aS,4bR,10aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene | mdpi.comthegoodscentscompany.com |

Cytochrome P450 (CYP720B) Mediated Oxidation Mechanisms

Following the cyclization to abietadiene, a series of oxidation steps are required to convert the diterpene olefin into the carboxylic acid function of this compound. These oxidation reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s). wikipedia.orgnih.govnih.govasm.org Specifically, enzymes belonging to the CYP720B subfamily have been implicated in the oxidation of abietadiene and related diterpenes in conifers. nih.govnih.govresearchgate.net

In the biosynthesis of this compound, the C18 methyl group of abietadiene undergoes sequential oxidation. nih.govnih.govresearchgate.net This process involves hydroxylation to form abietadienol, followed by oxidation to abietadienal, and finally to this compound. nih.gov Studies in Loblolly pine (Pinus taeda) identified CYP720B1 (PtAO) as a multifunctional cytochrome P450 enzyme capable of catalyzing these consecutive oxidation steps with various diterpenol and diterpenal intermediates. nih.gov While PtAO can catalyze the in vivo oxidation of abietadiene to this compound, its activity is significantly lower compared to its activity with abietadienol or abietadienal. nih.gov This suggests a stepwise oxidation process involving distinct enzymatic activities. nih.gov The first two oxidation steps, leading to the aldehyde, are catalyzed by membrane-bound cytochrome P450 enzymes located in the microsomal fraction, requiring oxygen and a reduced pyridine (B92270) nucleotide like NADPH. nih.gov

Role of Aldehyde Dehydrogenases in Carboxylic Acid Formation

The final step in the formation of this compound from abietadienal is the oxidation of the aldehyde group to a carboxylic acid. This reaction is catalyzed by an aldehyde dehydrogenase. nih.govresearchgate.net Unlike the preceding P450-mediated steps, this enzymatic activity is typically found in the soluble protein fraction of plant cell extracts and requires NAD+ as a cofactor. nih.govnih.gov This reaction does not require oxygen and is not inhibited by carbon monoxide, further distinguishing it from the cytochrome P450-catalyzed reactions. nih.gov In Grand fir, this aldehyde dehydrogenase activity appears to be constitutively expressed and not inducible by wounding, unlike the enzymes involved in the earlier steps of resin acid biosynthesis. nih.gov

Modularity of Conifer Diterpene Resin Acid Biosynthesis

The biosynthesis of diterpene resin acids (DRAs) in conifers is characterized by its modular nature, involving variable combinations of different diterpene synthase and cytochrome P450 enzymes. nih.govnih.gov This modular system contributes to the structural diversity observed among conifer DRAs. nih.govmdpi.com

Diterpene synthases catalyze the initial cyclization and rearrangement of GGPP to produce various bicyclic or tricyclic diterpene structures. nih.gov These enzymes exist in multi-enzyme families. nih.govmdpi.com Following the action of diTPSs, cytochrome P450 monooxygenases (P450s), particularly those belonging to the CYP720B subfamily, play a central role in oxidizing the diterpene olefins to DRAs. nih.govnih.gov

CYP720B enzymes are present in conifer genomes in families with multiple members, falling into different clades (I-IV). nih.govnih.gov Studies have shown that CYP720B enzymes from different clades can utilize alternative substrates but may converge on producing the same DRA profiles, including this compound, neothis compound, levopimaric acid, and palustric acid. nih.gov For example, while some clade III enzymes catalyze consecutive three-step oxidations of diterpene olefins, clade I enzymes have been found to act on the unstable diterpene synthase product 13-hydroxy-8(14)-abietene. nih.gov

This enzymatic modularity allows for the production of a complex mixture of diterpenoids in conifer oleoresin, which is crucial for the plant's defense system. nih.gov The structural diversity of DRAs arises from the combined activities of these multienzyme families of diTPSs and CYP720B P450s. nih.govmdpi.com

Chemical Synthesis and Derivatization Strategies for Abietic Acid

Synthetic Methodologies for Abietic Acid Analogs

Synthetic methodologies for this compound analogs often involve modifying the existing abietane (B96969) skeleton or constructing similar tricyclic structures. While the biosynthesis of this compound in plants proceeds from geranylgeranyl diphosphate (B83284) through intermediates like copalyl diphosphate and abietadiene, chemical synthesis typically starts from isolated this compound or related resin acids. wikipedia.orgacs.org

One approach involves the isomerization of other resin acids found in rosin (B192284) to increase the yield of this compound. For instance, pimaric acid can convert to this compound upon heating. wikipedia.org Early methods for preparing this compound from rosin involved the formation and recrystallization of salts, such as the acid sodium salt or the diamylamine salt, followed by regeneration of the acid using a weak acid like acetic acid. orgsyn.org Purification through potassium, piperidine, or brucine (B1667951) salts, as well as abietic anhydride (B1165640) and trityl abietate, has also been employed. orgsyn.org

More recent methods include microwave-assisted isomerization of rosin catalyzed by hydrochloric acid, which has been shown to rapidly yield this compound. google.com

Targeted Synthesis of this compound Derivatives

Targeted synthesis of this compound derivatives focuses on specific functional group transformations to introduce new properties or enhance existing ones.

C18-Oxygenated Derivatives Synthesis (Esters, Alcohols, Aldehydes)

Modifications at the C18 carboxylic acid position are common due to the reactivity of this functional group. Esterification, reduction, and oxidation reactions can yield esters, alcohols (abietinol), and aldehydes (abietinal), respectively. researchgate.netresearchgate.net

Research has shown that these C18-oxygenated derivatives can exhibit varying biological activities. For example, studies evaluating cytotoxicity found that methyl abietate showed higher activity compared to abietinol. researchgate.net Another study comparing the antitumor effectiveness of dehydrothis compound derivatives at C18 (esters, aldehydes, and alcohols) against cancer cell lines indicated that the alcohol derivative was the most active, although for this compound derivatives, the ester often showed higher activity. researchgate.netuv.es The specific activity can depend on the cell line and the nature of the modification.

Data from a study on the antitumor activity of C18-oxygenated this compound derivatives against the HeLa tumor line and Vero cell line is presented below uv.es:

| Compound | Modification at C18 | CC50 (HeLa, mg/mL) | CC50 (Vero, mg/mL) | Selectivity Index (SI) |

| This compound | Carboxylic Acid | - | - | - |

| Methyl Abietate | Ester (Methyl) | 3.6 ± 1 | 49.4 ± 3 | 13.7 |

| Abietinol | Alcohol | 5.6 ± 0.5 | - | - |

| Abietinal | Aldehyde | - | - | - |

Note: Data for this compound and Abietinal CC50 and SI were not explicitly provided in the snippet for direct comparison in this table, but the text indicates trends.

The order of activity based on the selectivity index for this series at C18 was found to be ester > aldehyde > acid > alcohol. uv.es

Sulfonamide Derivatives Synthesis

This compound derivatives containing sulfonamide structures have been synthesized, often by combining the this compound backbone with a sulfonamide group. tandfonline.comfigshare.com A general synthesis approach involves acylating this compound to obtain an intermediate, followed by reaction with sulfonamides in the presence of a base like triethylamine. tandfonline.com

Research on these sulfonamide derivatives has shown promising antibacterial activities. tandfonline.comfigshare.com Studies involving three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis suggest that the introduction of electron-absorbing groups at certain positions (R1) and larger groups at other positions (R2) on the sulfonamide moiety can enhance antibacterial activity. tandfonline.comfigshare.com

Approaches to Dehydrothis compound Derivatives

Dehydrothis compound (DHA) is an abietane diterpenoid closely related to this compound, featuring an aromatic C ring. nih.govwikipedia.orgnih.gov Synthesis of dehydrothis compound derivatives often starts from DHA itself, which is also a component of rosin. wikipedia.org

Modifications to the DHA skeleton have been extensively studied, particularly at the C18 carboxyl group and positions on the aromatic C ring. The C18 carboxyl group of DHA can be transformed into esters, amides, aldehydes (via reduction), or alcohols. researchgate.netmdpi.com For instance, DHA amides with natural amino acids have been synthesized. researchgate.netmdpi.com Acylhydrazone derivatives at C18 have also been reported. mdpi.com

Modifications on the aromatic C ring of DHA include the introduction of various functional groups. Examples include the synthesis of N-sulfonaminoethyloxime derivatives, acylhydrazone derivatives at C7, 1,3,4-thiadiazole-thiazolidinone at C18, and 1,2,3-triazole rings at C14. mdpi.com Sulfonylurea derivatives of dehydrothis compound have also been prepared. nih.gov Biocatalytic methods using microorganisms like Streptomyces have also shown the ability to functionalize dehydrothis compound, leading to oxidized derivatives with modifications on the B and C rings, such as hydroxylation, dehydrogenation, and aromatization. nih.gov

Other Functional Group Modifications and Analog Generation

Beyond the C18 position and the aromatic ring in DHA, other functional group modifications and analog generation strategies for this compound include alterations to the double bonds and other positions on the abietane skeleton.

Hydrogenation of the double bonds can lead to dihydro- or tetrahydrothis compound derivatives. Epoxidation and other reactions involving the double bonds can also be explored. The introduction of halogen atoms or other substituents at various positions on the rings can also yield novel analogs. Biocatalytic methods can introduce hydroxyl groups at different positions on the abietane skeleton. researchgate.netnih.gov

Isomerization Studies and Stereochemical Considerations in Synthesis

This compound exists in equilibrium with several other resin acid isomers, including levopimaric acid, neothis compound, and palustric acid. acs.org These isomers can interconvert under certain conditions, particularly acidic or thermal treatment. wikipedia.orgchemicalbook.com Isomerization studies are crucial in synthesis because they can impact the yield and purity of this compound obtained from natural sources and can also be used to synthesize specific isomers or control the stereochemistry of derivatives.

The stereochemistry of this compound and its derivatives is defined by the chiral centers within the tricyclic structure. This compound itself has a defined absolute configuration. iucr.org The relative stereochemistry involves trans fusion of the A/B ring junction and an anti relationship between the C9 hydrogen and C10 methyl group (using abietane numbering). iucr.org The B and C rings, containing conjugated double bonds, adopt half-chair conformations. iucr.org

Novel Synthetic Routes to Abietane Skeletons

The abietane skeleton, a tricyclic diterpenoid structure, serves as the core for a diverse range of natural products exhibiting significant biological activities. While this compound itself is a prevalent natural source, the synthesis of abietane skeletons and their derivatives through novel routes remains an active area of research, driven by the need for efficient access to these complex molecules and the creation of novel analogs. Recent advancements have explored various strategies, including bioinspired approaches, metal-catalyzed cyclizations, and innovative rearrangement reactions.

One significant area of development involves bioinspired synthetic strategies, which aim to mimic the natural biosynthetic pathways of abietanes. These pathways typically involve the cyclization and rearrangement of geranylgeranyl diphosphate (GGPP) nih.govrsc.orgrsc.org. While the enzymatic processes in nature are highly selective, chemists are developing biomimetic approaches to construct the abietane core. For instance, studies have reported bioinspired syntheses of rearranged abietane diterpenes, such as pygmaeocins and viridoquinone, starting from abietane precursors like ferruginol (B158077) acs.orgacs.org. A key step in some of these syntheses involves the 1,2-migration of the C-20 angular methyl group to the C-5 position of the abietane skeleton, often induced by reagents like SeO₂ acs.orgresearchgate.net. This rearrangement is a characteristic feature of certain rearranged abietanes and its successful execution in the laboratory provides a route to these less common structural types acs.org.

Metal-catalyzed cyclization reactions have also emerged as powerful tools for the efficient construction of polycyclic systems like the abietane skeleton. Recent progress has been made in applying metal-catalyzed polyene cyclization to the synthesis of aromatic abietane diterpenoids, leading to highly efficient and sometimes one-pot methods for asymmetric total synthesis thieme-connect.com. Gold-catalyzed cascade reactions, for example, have been developed to construct functionalized abietane-type diterpene skeletons. One such strategy utilizes propargylic ester groups to initiate a cyclization process that can introduce functionalization at the C2 and C3 positions of the abietane core chinesechemsoc.org. This approach offers an efficient route to functionalized abietanes, which are often challenging to obtain through other methods chinesechemsoc.org.

Furthermore, novel synthetic strategies have been developed that start from readily available natural products or simpler precursors. For example, new routes to abietane and podocarpane-type terpenoids have been reported starting from labdane (B1241275) diterpenes researchgate.net. These strategies often involve key steps such as oxidative free-radical cyclization reactions to construct the characteristic ring systems researchgate.net. Another approach involves the chemical transformation of this compound itself into new chiral derivatives and rearranged skeletons. This can include reactions like ozonolysis followed by subsequent transformations, or dehydration and rearrangement reactions to access abeo-abietane frameworks scielo.br.

Research also focuses on developing more efficient and divergent synthetic routes to access a variety of abietane diterpenoids from common intermediates. For instance, a bioinspired synthesis of skeleton-rearranged abietanes, including microstegiol, has been achieved starting from commercially available carnosic acid. This strategy features a Wagner–Meerwein type methyl migration followed by cascade transformations, enabling the divergent synthesis of multiple abietane derivatives acs.orgresearchgate.net.

The development of site-selective functionalization strategies for the abietane core is another area of innovation. Recent studies have demonstrated the utility of metal-catalyzed C-H bond oxidation reactions for the late-stage functionalization of abietane diterpenoids, allowing for the synthesis of diverse congeners from a common abietane scaffold rsc.orgnih.gov. These methods offer a more direct approach to introduce oxygenation patterns and other functional groups at specific positions on the abietane skeleton, which is often a challenge in total synthesis rsc.orgnih.gov.

Reactivity and Transformation Pathways of Abietic Acid

Oxidation Mechanisms and Products of Abietic Acid

The oxidation of this compound can proceed through different mechanisms, including thermal and photo-oxidation, leading to a variety of products acs.orgwikidata.org. Investigations into the oxidative reactivity of abietane (B96969) acids have revealed the formation of hydroperoxides, epoxides, and compounds containing hydroxyl and keto groups acs.org.

Thermal oxidation of this compound has been investigated to understand its behavior under elevated temperatures. The process typically involves the absorption of oxygen, followed by exothermic oxidation researchgate.net. Studies have shown that the thermal oxidation of this compound can be a two-step reaction. The first step involves the formation of a peroxide, which then undergoes cracking to form hydroxyl-containing oxidized this compound rsc.orgresearchgate.netrsc.org.

Kinetic studies have provided insights into the reaction rates and activation energies involved in thermal oxidation. The initial oxidation kinetics of this compound can follow a second-order reaction researchgate.netresearchgate.net. Pseudo-first order reaction kinetics have also been observed for the two-step oxidation process rsc.orgresearchgate.netrsc.org.

Data from kinetic studies highlight the temperature dependence of the oxidation process:

| Temperature (K) | Apparent Reaction Rate Constant (min⁻¹) | Activation Energy (kJ/mol) |

| 303.15 | 0.0036 | 50.29 researchgate.net |

| 308.15 | 0.0041 | |

| 313.15 | 0.0062 | |

| 318.15 | 0.0087 | |

| 323.15 | 0.011 | |

| 328.15 | 0.0157 |

The activation energy for the first step (peroxide formation) has been reported as 58.96 kJ mol⁻¹, while the second step (cracking to hydroxyl-containing product) has an activation energy of 48.06 kJ mol⁻¹. The apparent activation energy for the total reaction has been calculated as 49.51 kJ mol⁻¹ rsc.orgresearchgate.netrsc.org.

The thermal decomposition of the primary peroxide product, 7-hydroperoxy-13-abiet-8(14)-enoic acid, occurs with an exothermic onset temperature of 353.94 K and a decomposition heat of 545.37 J·g⁻¹ acs.orgresearchgate.netacs.org. This decomposition can provide free radicals that accelerate further oxidation researchgate.netresearchgate.net.

This compound is also sensitive to light, and photo-oxidation studies have been conducted to understand its degradation under UV irradiation acs.orgresearchgate.net. Under photosensitizing conditions, oxidation products can be obtained relatively quickly acs.org. While specific details on the kinetics of photo-oxidation from the search results are limited compared to thermal oxidation, the general instability of resin acids to light is acknowledged acs.org.

The primary oxidation product of this compound is a peroxide acs.orgresearchgate.netrsc.orgacs.orgacs.org. This peroxide is formed through the absorption of oxygen researchgate.netacs.org. The main hydroperoxide identified is 7-hydroperoxy-13-abiet-8(14)-enoic acid acs.orgresearchgate.netacs.org. This primary product is often characterized by its peroxide value, which indicates the concentration of hydroperoxides acs.orgacs.orgacs.org. Studies using techniques like thin-layer chromatography (TLC) and iodimetry have been used to measure peroxide generation and value during oxidation acs.orgresearchgate.netacs.orgacs.org. Separation and structural characterization of this peroxide have been performed using column chromatography and differential scanning calorimetry (DSC) acs.orgresearchgate.netacs.org.

The peroxide concentration increases with reaction time at certain temperatures (e.g., 333 K and 343 K), reaching a high peroxide value, indicating significant peroxide formation acs.orgacs.org. However, at higher temperatures (e.g., 343 K to 363 K), the peroxide value decreases, suggesting that the decomposition rate of peroxides exceeds their formation rate due to the instability of the O-O bond acs.orgacs.org.

As oxidation progresses, particularly at higher temperatures or in a second stage, a variety of secondary oxidation products are formed researchgate.netacs.org. When the temperature reaches the melting point of this compound (448 K), complex oxidation products can form acs.orgresearchgate.netacs.org. These secondary products can include isomers and dehydrogenated forms of this compound, as well as oxygenated derivatives acs.orgresearchgate.netacs.org.

Identified secondary oxidation products include:

Dehydrothis compound acs.orgresearchgate.netacs.org

Palustric acid acs.orgresearchgate.netacs.org

7-oxodehydrothis compound acs.orgresearchgate.netacs.orgnih.govuni.lu

Neothis compound acs.orgwikidata.orgresearchgate.netacs.orgnih.govnih.gov

7-methoxy-tetradehydrothis compound acs.orgresearchgate.netacs.org

12-deoxyroyleanone acid acs.orgresearchgate.netacs.org

12-methoxy-abietic acid acs.orgresearchgate.netacs.org

Hydroxyl-containing oxidized this compound rsc.orgresearchgate.netrsc.org

15-hydroxy-7-oxo-8,11,13-abietatrien-18-oic acid oup.com

15-Hydroxythis compound oup.com

7-Hydroxythis compound uinjkt.ac.id

7-Hydroxy-dehydrothis compound uinjkt.ac.id

1,7-dihydroxy-dehydrothis compound uinjkt.ac.id

Techniques such as LC-MS have been used to track and identify these oxidation products and intermediates rsc.orgresearchgate.net.

The oxidation of this compound is primarily initiated through the generation of radicals acs.orgresearchgate.netacs.org. This radical generation often occurs via hydrogen abstraction from the unsaturated conjugated double bonds of this compound, particularly at temperatures above 343 K acs.orgresearchgate.netacs.org. The thermal decomposition of the primary peroxide product at around 353 K can also provide a significant source of free radicals, accelerating the oxidation process researchgate.netresearchgate.netacs.orgwikipedia.org.

The auto-oxidation mechanism of compounds like this compound is understood to involve free radical chain reactions, with peroxide being the primary product acs.org. The unstable O-O bond in peroxides readily decomposes, contributing to the radical pool and driving further oxidation acs.org.

Radical Generation and Reaction Pathways in Oxidation

Dimerization and Polymerization Mechanisms of this compound

The dimerization and polymerization of this compound involve the formation of larger molecules from the this compound monomer. These processes are often employed to improve the thermal stability and other properties of rosin-based materials. scispace.comdcu.ie The presence of conjugated double bonds in this compound makes it amenable to these reactions. hep.com.cngavinpublishers.com

Dimerization of this compound is a well-known reaction that typically proceeds through a cationic mechanism, often catalyzed by acids. researchgate.netacs.org This process can involve a two-step mechanism: an initial, rapid isomerization followed by a slower dimerization reaction. gavinpublishers.com Acid catalysts such as sulfuric acid, aluminum chloride, zinc chloride, boron trifluoride, monofluorophosphoric acid, and difluorophosphoric acid have been reported to facilitate the dimerization of this compound. acs.orggoogle.com Studies have shown that optimizing reaction conditions, including the choice of catalyst, solvent, and concentration, is crucial for achieving high yields of this compound dimers. acs.org For instance, high yields (up to 90%) have been reported using sulfuric acid as a catalyst in chloroform (B151607) solutions of pure this compound. acs.org However, dimerization can be accompanied by side reactions, such as disproportionation of the starting materials, which can limit the dimer yield. acs.org

The structure of this compound dimers has been a subject of research. One proposed structure for an acid-catalyzed dimer involves the formation of a single new carbon-carbon bond between specific positions on two this compound units. rsc.org This is in contrast to other proposed structures that suggest the formation of two new carbon-carbon bonds during dimerization. rsc.org The exact structure of the dimer can depend on the reaction conditions and the specific isomer of this compound involved. For example, the photochemical dimerization of this compound can yield a dimer that is thermally unstable and can regenerate this compound when heated. kyoto-u.ac.jp In contrast, a dimer of levopimaric acid, an isomer of this compound, formed under similar conditions was found to be thermally stable. kyoto-u.ac.jp

Polymerization of this compound can occur through various mechanisms, often involving modification of the this compound structure to introduce polymerizable functional groups or through reactions involving its existing double bonds and carboxylic acid group. While this compound itself may not readily undergo simple homopolymerization like some common monomers due to its bulky tricyclic structure, it can be incorporated into polymers through copolymerization or by transforming it into polymerizable derivatives. researchgate.nethep.com.cn

One approach to polymerization involves the reaction of this compound with monomers capable of undergoing radical polymerization, such as maleic anhydride (B1165640) or acrylic acid, often via Diels-Alder reactions. hep.com.cnontosight.aigoogle.comresearchgate.net The resulting adducts can then be polymerized, often in the presence of free radical initiators. hep.com.cngoogle.com For example, copolymers of resin acids (including this compound) and maleic anhydride have been synthesized using free radical initiators like 2,2′-azobis(2-methylpropanenitrile) (AIBN). google.com

Another route involves the synthesis of this compound-derived monomers with polymerizable groups, such as vinyl, acrylic, or allyl ester groups, which can then undergo radical polymerization. hep.com.cn Furthermore, this compound can be modified to create monomers that undergo self-condensation or other polymerization mechanisms. researchgate.netgoogle.com For instance, monomers derived from dehydrothis compound (a derivative of this compound) have been used to synthesize polymers via self-condensation or reversible addition-fragmentation transfer (RAFT) radical polymerization. google.comcaf.ac.cn The carboxylic acid group of this compound can also participate in condensation reactions, such as the reaction with formaldehyde (B43269) at high temperatures in the presence of acid catalysts, leading to polycondensation products. capes.gov.br

The bulky hydrophenanthrene structure of this compound can influence the polymerization process, potentially making it challenging to achieve high molecular weight homopolymers directly from this compound compared to less sterically hindered monomers. researchgate.net However, the incorporation of this compound or its derivatives into polymers can impart desirable properties to the resulting materials, such as enhanced thermal stability and chemical resistance. hep.com.cn

Research findings highlight the diverse pathways for this compound dimerization and polymerization, influenced by factors such as catalyst type, reaction temperature, solvent, and the presence of co-reactants. These controlled transformations are essential for developing new bio-based materials with tailored properties.

Table 1: Examples of this compound Dimerization and Polymerization Conditions and Outcomes

| Reaction Type | Catalyst/Initiator | Conditions | Key Outcome/Product | Source |

| Dimerization | Sulfuric acid | Chloroform solution | High yields of this compound dimer | acs.org |

| Dimerization | Monofluorophosphoric acid, Difluorophosphoric acid | Chloroform solution, 25-50 °C, ≥ 17 hours | Rosin (B192284) with substantial resin-acid dimer content | google.com |

| Photochemical Dimerization | Sensitizer (e.g., benzophenone) | UV irradiation | Thermally unstable this compound dimer | kyoto-u.ac.jp |

| Copolymerization | Free radical initiator (e.g., AIBN) | With maleic anhydride, up to 190 °C, solvent (e.g., THF) | High molecular weight copolymers | google.com |

| Polycondensation | Sulfonic-type acid catalysts | With formaldehyde, high temperatures | Condensation products, including ketonic compounds | capes.gov.br |

| Radical Polymerization | Various radical initiators | Grafting onto this compound structure | Rosin-derived vinyl polymeric monomers | hep.com.cn |

| RAFT Polymerization | CPDB (chain transfer agent) | Dehydrothis compound monomer, tetrahydrofuran | Dehydrothis compound ester homopolymer | caf.ac.cn |

Analytical Chemistry Methodologies for Abietic Acid

Advanced Separation Techniques

Chromatographic methods are widely employed for the separation and analysis of abietic acid, often coupled with various detection systems.

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., UHPLC)

HPLC is a common technique for the analysis of resin acids, including this compound. It offers advantages such as excellent repeatability and can be performed without complicated sample pretreatment steps when coupled with mass spectrometric detection, leading to faster analysis ncsu.edu. However, separating various resin acid isomers, including this compound, using common C8 or C18 columns can be challenging due to hydrophobic interactions ncsu.edu. Mixtures of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier are typically used as mobile phases ncsu.edu.

Ultra-High-Performance Liquid Chromatography (UHPLC) and Ultra Performance Liquid Chromatography (UPLC) are advanced forms of HPLC that utilize columns packed with smaller particles (typically 1.7 µm to 2.5 µm), allowing for improved separation efficiency and reduced analysis times ncsu.eduijsrtjournal.com. These systems operate at higher pressures compared to conventional HPLC ijsrtjournal.com. UHPLC-MS/MS has been successfully applied for the analysis of various compounds, offering high separation efficiency and sensitivity researchgate.net. A simple and sensitive method using HPLC with an ODS-3 column and a mobile phase of 5 mM ammonium (B1175870) formate/acetonitrile (10/90, v/v) has been developed for the separation of this compound and dehydrothis compound in food samples within 5 minutes nih.govscribd.com.

| HPLC Conditions for this compound Analysis |

|---|

| Column: ODS-3 |

| Mobile Phase: 5 mM ammonium formate/acetonitrile (10/90, v/v) |

| Separation Time: 5 minutes |

| Detection: LC/MS |

Gas Chromatography (GC) Applications

Gas chromatography, particularly with high-resolution capillary columns, is a widely used analytical method for the analysis of fatty and resin acids present in materials like tall oil and wood extractives fao.orgncsu.edu. GC analysis often requires sample preparation steps such as extraction and derivatization to make the relatively non-volatile resin acids amenable to GC separation ncsu.eduresearchgate.net. Derivatization to methyl esters, for instance, is a common practice, although issues like thermal isomerization of some resin acid methyl esters on the column at high temperatures have been reported dcu.ie. GC is frequently coupled with detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS) ncsu.edu. FID is sensitive and reliable, offering a wide linear range ncsu.edu. GC-MS is a powerful tool for the identification and quantification of resin acids and their pyrolysis products researchgate.net.

Supercritical Fluid Chromatography (SFC) for Diterpene Resin Acids

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the separation and analysis of natural products, including diterpene resin acids frontiersin.org. SFC uses a supercritical fluid, such as supercritical carbon dioxide (SC-CO2), as the mobile phase frontiersin.orgoup.comnih.gov. This technique can be particularly useful for separating mixtures that are challenging to analyze by other chromatographic methods nih.gov. Ultra high-performance supercritical fluid chromatography (UHPSFC) hyphenated to a quadrupole mass detector has been used for the separation and quantitation of eight diterpene resin acids, including this compound, in less than 20 minutes using a Torus 2-Picolylamin column with supercritical CO2 and ethanol (B145695) as the mobile phase frontiersin.orgnih.gov. SFC can also be coupled with supercritical fluid extraction (SFE) for online extraction and analysis oup.com.

| UHPSFC Conditions for Diterpene Resin Acid Analysis (including this compound) |

|---|

| Column: Torus 2-Picolylamin (3.0 mm × 100 mm; 1.7 µm particle size) |

| Mobile Phase: Supercritical CO2 and ethanol |

| Separation Time: Less than 20 minutes |

| Detection: Quadrupole Mass Detector |

Solid-Phase Microextraction (SPME) Coupled Techniques

Solid-Phase Microextraction (SPME) is a sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single, solvent-free step . In-tube SPME, which uses an open tubular capillary column as the extraction device, is effective for micro-concentration and automated sample cleanup, and can be coupled online with LC or GC for analysis researchgate.net. A simple and sensitive method using in-tube SPME coupled with liquid chromatography-mass spectrometry (LC/MS) has been developed for the determination of this compound and dehydrothis compound in food samples nih.govscribd.com. This method demonstrated significantly greater sensitivity compared to direct injection nih.gov. The extracted compounds are easily desorbed from the capillary by the mobile phase nih.govscribd.com.

| In-Tube SPME-LC/MS Parameters for this compound Analysis |

|---|

| Extraction Device: GC capillary column (in-tube SPME) |

| Sample Volume per Cycle: 40 µL |

| Draw/Eject Cycles: 20 |

| Detection Limits (S/N=3): 2.9 pg/mL (this compound) |

Thin-Layer Chromatography (TLC) in Analysis

Thin-Layer Chromatography (TLC) is a rapid and inexpensive technique used for the separation of compounds based on their polarity acs.org. While often used for qualitative analysis or fingerprinting, 2D TLC methods have been developed for the simultaneous separation and quantification of different compound classes, including resin acids like this compound, in complex mixtures such as wood extractives acs.orgresearchgate.net. TLC results for resin acids in industrial samples have shown correlation with GC×GC-MS measurements acs.orgresearchgate.net. TLC can be coupled with detection methods such as staining and subsequent scanning for quantitative information acs.orgresearchgate.net. However, TLC alone may not provide the same level of separation and purity as HPLC for individual compounds researchgate.net.

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for the identification and structural elucidation of this compound.

Infrared (IR) spectroscopy can provide information about the functional groups present in this compound, such as the carboxylic acid group (COOH), carbonyl group (C=O), and conjugated carbon-carbon double bonds (C=C) scribd.com. Analysis of the IR spectrum shows characteristic absorption bands corresponding to these functional groups scribd.com.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H NMR and 13C NMR, is a powerful tool for determining the detailed structure of this compound biointerfaceresearch.com. NMR spectroscopy can confirm the presence of ethylenic bonds and carboxylic carbons scribd.com. 13C NMR spectra show characteristic signals for the carboxylic carbon scribd.com. NMR has been used to verify the disappearance of the signal corresponding to the hydrogen of the carboxyl group in reactions involving resin acids biointerfaceresearch.com.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and confirms its tricyclic structure scribd.com. GC-MS is commonly used for the analysis of resin acids, providing both chromatographic separation and mass spectral information for identification and quantification ncsu.eduresearchgate.net. LC-MS and DTMS are also discussed as alternative mass spectrometric methodologies for the analysis of abietic acids amolf.nl. Electrospray ionization (ESI) in negative ion mode has been optimized for MS detection of this compound nih.govscribd.com.

Ultraviolet-Visible (UV-Vis) spectroscopy can be used to detect this compound due to its conjugated double bonds, which result in characteristic UV absorption dcu.ieresearchgate.net. This compound has a maximum UV absorbance typically around 240 nm dcu.ieresearchgate.net. Other resin acids with conjugated double bonds also exhibit UV absorption at similar wavelengths, which can be used for their detection and quantification by techniques like HPLC-UV dcu.ieresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful tool for the structural elucidation and identification of this compound. The technique provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule.

¹H-NMR spectra of this compound exhibit characteristic signals corresponding to its specific proton environments. For instance, vinyl protons in this compound can appear at distinct chemical shifts, such as 5.76 ppm (singlet, 1H) and 5.35 ppm (broad, 1H) europeanjournalofsciences.co.uk. Methyl groups also yield characteristic signals; for example, methyl groups at C-16 and C-17 can show chemical shifts around 1.26 ppm (doublet) and 1.28 ppm (doublet) scielo.br. The signal for the carboxyl group proton typically appears downfield, around 9.3 ppm, and its disappearance can indicate esterification or amidation reactions researchgate.net.

¹³C-NMR spectroscopy provides complementary information by revealing the carbon skeleton of this compound. Characteristic chemical shifts for carbon atoms, particularly those involved in double bonds or functional groups, aid in confirming the structure. For example, signals for C-15 and C-13 in a related compound confirming a double bond were observed at 132.2 ppm and 125.2 ppm, respectively scielo.br. The carbonyl carbon of the carboxylic acid group typically resonates in the range of 170-185 ppm scielo.br. Studies have documented ¹³C NMR spectral assignments for this compound and its methyl ester, highlighting the utility of techniques like conventional proton decoupling, NOE difference, DEPT, and 2D experiments such as short- and long-range carbon-proton correlation for complete assignment usda.gov. Analysis of ¹³C NMR spectra can also reveal subtle solvation effects on chemical shifts usda.gov.

NMR spectroscopy is not only used for structural confirmation but also for quantitative analysis of this compound in mixtures. Quantitative NMR (qNMR) has been employed for the direct estimation of this compound and other resin acids in samples like gum rosin (B192284) and disproportionated rosins europeanjournalofsciences.co.uk. This method utilizes the integration of characteristic proton signals, such as vinyl protons, to determine the concentration of the respective compounds europeanjournalofsciences.co.uk.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in this compound. FTIR spectra provide a molecular fingerprint based on the vibrational modes of the chemical bonds.

Characteristic absorption bands in the FTIR spectrum of this compound include those corresponding to the carboxyl group (-COOH) and the carbon-carbon double bonds (C=C). Bands around 3200 cm⁻¹, 2648 cm⁻¹, and 2534 cm⁻¹ are associated with the O-H stretching vibrations of the carboxyl group core.ac.uk. The strong band around 1695 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid carbonyl group core.ac.uk. Vibrations from the conjugated C=C double bonds are also observable, typically in the region of 1600-1680 cm⁻¹. For instance, a band at 1654 cm⁻¹ has been assigned to the trans conjugated C=C stretch of abietic acids researchgate.net.

FTIR spectroscopy is valuable for characterizing this compound in various materials, including natural resins and functionalized products. It can be used to monitor chemical transformations, such as esterification, by observing the changes or disappearance of characteristic functional group bands researchgate.net. The technique has also been applied to assess the ageing of resins by identifying spectral features related to oxidative processes core.ac.uk. Attenuated Total Reflection-FTIR (ATR-FTIR) is a common mode used for analyzing this compound in solid or semi-solid samples uinjkt.ac.idsemanticscholar.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for analyzing this compound due to the presence of conjugated double bonds in its structure, which result in characteristic absorption in the UV region.

This compound exhibits a significant absorption maximum in the ultraviolet spectrum, typically around 241 nm uinjkt.ac.idsci-hub.seshimadzu.comrsc.org. This characteristic absorption is a direct consequence of the conjugated diene system within the abietane (B96969) skeleton. UV-Vis spectroscopy can be used for both qualitative identification and quantitative determination of this compound.

The specific absorption coefficient at 241 nm can serve as a measure of this compound content in samples like rosin sci-hub.se. The difference in specific absorption coefficient between the maximum at 241 nm and an inflection point (e.g., at 248.5 nm) is a constant value characteristic of pure this compound and can be used to quantify its presence in isomerized rosin sci-hub.se. UV-Vis detection is also commonly coupled with High-Performance Liquid Chromatography (HPLC) for the analysis and quantification of this compound in complex mixtures shimadzu.comrsc.orgakjournals.com. The UV spectrum obtained from a PDA detector in HPLC can be used to confirm the identity of this compound based on its characteristic absorption profile shimadzu.com.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR spectroscopy and is also used in the characterization of this compound. The technique measures inelastic scattering of light, providing insights into the molecular vibrations.

Raman spectra of this compound show characteristic bands related to its functional groups and skeletal vibrations. Bands corresponding to the C=C stretching vibrations are typically observed. For instance, a prominent band at 1649 cm⁻¹ has been assigned to this compound and other abietane-type resin acids researchgate.net. Other characteristic Raman bands for this compound have been reported at 2937, 1302, 836, 717, and 683 cm⁻¹, with peaks at 2937, 1302, 717, and 533 cm⁻¹ being particularly characteristic researchgate.net.

Raman spectroscopy is useful for analyzing this compound in various matrices, including natural resins and solid dispersions researchgate.netnih.gov. It can be applied as a non-destructive technique, making it suitable for the analysis of historical artifacts containing resin components researchgate.netsohag-univ.edu.eg.

Mass Spectrometry (MS) Applications (GC-MS, LC-MS, ESI-MS)

Mass spectrometry (MS), often coupled with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), is a powerful tool for the identification, quantification, and structural analysis of this compound based on its mass-to-charge ratio and fragmentation pattern. Electrospray Ionization Mass Spectrometry (ESI-MS) is a common ionization technique used in LC-MS for this compound analysis.

GC-MS is frequently used for the analysis of resin acids, including this compound, often after derivatization (e.g., methylation) to make them more volatile europeanjournalofsciences.co.ukresearchgate.net. The mass fragmentation pattern of this compound and its derivatives can be used for identification by comparison with spectral libraries europeanjournalofsciences.co.uk. GC-MS has been employed to identify this compound in various samples, including pine resin core.ac.uk.

LC-MS, particularly with ESI, is a sensitive and selective method for the determination of this compound, often without the need for derivatization nih.govnih.gov. LC-MS methods have been developed for the analysis of this compound in complex matrices such as food samples and wood dust nih.govnih.gov. ESI in negative ion mode has been optimized for the detection of this compound nih.gov. LC-MS/MS (tandem mass spectrometry) provides even higher selectivity and sensitivity by monitoring specific fragmentation transitions spkx.net.cn. This is particularly useful for the quantitative analysis of this compound in challenging samples like livestock and poultry skin spkx.net.cn.

LC-ESI-MS has demonstrated lower detection limits for this compound compared to traditional GC-FID methods and avoids potential issues like oxidation of this compound during derivatization steps in GC methods nih.gov.

Thermoanalytical Techniques in this compound Research

Thermoanalytical techniques study the properties of a material as a function of temperature. For this compound, these techniques provide information about its thermal stability and decomposition behavior.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is used to assess the thermal stability and decomposition profile of this compound.

TGA curves for this compound typically show mass loss occurring over specific temperature ranges, corresponding to different stages of thermal decomposition. Studies have investigated the thermal decomposition of this compound in air using TGA-DTA (Differential Thermal Analysis) cip.com.cn. The main stage of degradation for gum rosin, which contains this compound, has been observed in the temperature range of 215-276 °C, attributed to the degradation of the this compound structure researchgate.net. A second weight loss at higher temperatures (e.g., 418-495 °C) may be associated with the degradation of this compound residues and oxidation products researchgate.net.

TGA is used to determine the thermal stability of this compound and its derivatives and can provide kinetic parameters for the decomposition process cip.com.cn. It is also applied in the characterization of materials containing this compound, such as rosin-modified materials or solid dispersions, to understand their thermal behavior nih.govresearcher.lifeacs.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10569 |

Interactive Data Table (Example based on search results - illustrative)

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to determine various thermodynamic properties of this compound, such as its melting point and enthalpy of fusion. researchgate.netidexlab.com DSC measures the heat flow into or out of a sample as a function of temperature or time. For this compound, DSC can identify thermal transitions, including its melting point. researchgate.netidexlab.com

Studies utilizing DSC have determined the melting point of this compound to be approximately 450.89 K (equivalent to 177.74 °C). researchgate.net The molar fusion enthalpy has been reported as 19.44 kJ·mol⁻¹, and the molar fusion entropy as 43.11 J·mol⁻¹·K⁻¹. researchgate.net DSC is also employed to study the thermal stability and oxidation characteristics of this compound and its derivatives. acs.orghep.com.cnacs.org For instance, DSC has been used to assess the thermal decomposition characteristics of this compound peroxides, identifying an exothermic onset temperature and decomposition heat. acs.org

DSC is also a valuable tool for investigating the kinetics of reactions involving this compound derivatives, such as polymerization processes, by measuring heat flow and conversion extent. hep.com.cn

Purity Assessment and Quantification Methodologies

Assessing the purity and quantifying this compound in various matrices is crucial for its applications and analysis. Several analytical methodologies are employed for this purpose.

Gas Chromatography (GC) is a widely used technique for the analysis of resin acids, including this compound. europeanjournalofsciences.co.ukresearchgate.net However, due to the relatively low volatility and thermal instability of free resin acids, they are often converted to more volatile and stable derivatives, such as methyl esters, prior to GC analysis. europeanjournalofsciences.co.ukresearchgate.net GC coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) can be used for the separation, identification, and quantification of this compound and other resin acids in complex mixtures like rosin. europeanjournalofsciences.co.ukresearchgate.netncasi.org GC-MS allows for identification based on mass fragmentation patterns and comparison with spectral libraries. europeanjournalofsciences.co.ukanalytice.com Purity checks of individual this compound standards are recommended before analysis, especially as this compound can be unstable. ncasi.org

High-Performance Liquid Chromatography (HPLC) is another effective method for the separation and determination of this compound. sielc.comnih.govnih.gov HPLC offers an advantage over GC in that derivatization is often not required for this compound analysis. google.com Reversed-phase HPLC is commonly used, employing mobile phases typically consisting of mixtures of acetonitrile or methanol with water, often acidified with formic or phosphoric acid. sielc.comtandfonline.comtandfonline.com Detection can be achieved using UV spectrophotometry, often at wavelengths around 238 nm or 254 nm, due to the conjugated double bonds in this compound. tandfonline.comtandfonline.comresearchgate.net HPLC coupled with Mass Spectrometry (HPLC-MS or LC-MS/MS) provides enhanced sensitivity and selectivity for the quantification of this compound, particularly in complex samples. nih.govifoodmm.comcabidigitallibrary.org This hyphenated technique utilizes electrospray ionization (ESI), often in negative ion mode, and can employ multiple reaction monitoring (MRM) for targeted quantification. nih.govcabidigitallibrary.org

Other techniques mentioned for the analysis of rosin acids, which can include this compound, are UV-Vis spectrophotometry, ¹H NMR spectroscopy, and MALDI-TOF. europeanjournalofsciences.co.ukresearchgate.netsci-hub.se UV-Vis spectrophotometry can be used to determine this compound content based on its characteristic absorption in the ultraviolet region. sci-hub.se Quantitative NMR (qNMR) has also been explored for the estimation of this compound and other resin acids. europeanjournalofsciences.co.uk

For sample preparation prior to chromatographic analysis, techniques such as solid-phase extraction (SPE) or in-tube solid-phase microextraction (SPME) can be employed to extract and purify this compound from various matrices. nih.govifoodmm.comcabidigitallibrary.org

Environmental Fate and Biotransformation of Abietic Acid

Microbial Degradation and Detoxification Pathways

Microorganisms play a significant role in the degradation and detoxification of abietic acid in the environment. Diverse microbial communities, including fungi and bacteria, possess the metabolic capabilities to transform this complex diterpenoid.

Fungal Biotransformation Studies and Metabolite Identification

Fungi are known to biotransform this compound and other resin acids, often resulting in the formation of hydroxylated derivatives. Studies have investigated the ability of various fungal strains to metabolize this compound. For instance, Mucor ramannianus has been shown to produce 2α-hydroxy-dehydrothis compound, while Neurospora crassa yields 7β-hydroxy-dehydroabietic and 1β-hydroxy-dehydroabietic acids. researchgate.net Other fungal species, such as Trametes versicolor and Phlebiopsis gigantea, have been observed to degrade dehydrothis compound, a related resin acid, producing various hydroxylated and oxygenated metabolites. nih.gov These fungal biotransformation processes can alter the chemical structure of this compound, potentially reducing its toxicity and facilitating further degradation. Analysis of decayed wood samples has revealed the presence of hydroxylated resin acid derivatives, indicating the involvement of fungi in their transformation in natural environments. frontiersin.org

An example of fungal biotransformation products of dehydrothis compound by Trametes versicolor and Phlebiopsis gigantea includes:

| Fungal Strain | Metabolites Identified |

| Phlebiopsis gigantea | 1β-hydroxy-DHA, 1β,7α-dihydroxy-DHA, 1β,16-dihydroxy-DHA, 1β-hydroxy-7-oxo-DHA (tentative) |

| Trametes versicolor | 1β,16-dihydroxy-DHA, 7β,16-dihydroxy-DHA, 1β,7β,16-trihydroxy-DHA, 1β,16-dihydroxy-7-oxo-DHA, 1β,15-dihydroxy-DHA, 1β,7α,16-trihydroxy-DHA |

Note: DHA refers to dehydrothis compound.

Bacterial Biotransformation, Including Streptomyces Oxidations

Bacteria also contribute to the biotransformation of this compound. Several bacterial genera, including Pseudomonas, Burkholderia, and Cupriavidus, have demonstrated the ability to degrade specific resin acids like dehydroabietic or isopimaric acid. encyclopedia.pubnih.gov Streptomyces strains, known for their diverse enzymatic capabilities, have been investigated for their role in this compound biotransformation. Studies using genome-sequenced Streptomyces strains have shown their ability to oxidize this compound, yielding various oxidized derivatives through hydroxylation, dehydrogenation, and aromatization reactions. oup.comnih.govresearchgate.netresearchgate.net These transformations can occur on different parts of the this compound molecule, including the B and C rings. oup.com

Research on Streptomyces biotransformation of this compound has identified several oxidized products:

| Streptomyces Strain | Identified Metabolites |

| S. viridochromogenes | 15-hydroxythis compound (major product) |

| S. melanosporofaciens | 15-hydroxythis compound (major product) |

| S. ghanaensis | 15-hydroxythis compound (major product) |

| Other strains | Seven oxidized this compound derivatives in total from three strains, including four previously not seen from bacteria. oup.com |

Notable conversions include the transformation of this compound to 15-hydroxy-7-oxo-8,11,13-abietatrien-18-oic acid, which involves multiple oxidation steps. oup.comnih.gov The ability of bacteria to degrade resin acids highlights their importance in the environmental cycling of these compounds.

Anaerobic Degradation Pathways and End Products (e.g., Retene (B1680549) formation)

This compound and other resin acids can also undergo transformation under anaerobic conditions, although complete mineralization is generally considered more challenging compared to aerobic degradation. nih.gov In anaerobic sediments, abietic-type resin acids are believed to be microbially transformed into retene (7-isopropyl-1-methylphenanthrene). Retene is a polycyclic aromatic hydrocarbon (PAH) that has been found in pulp and paper mill effluents and downstream sediments.

Proposed anaerobic transformation pathways suggest the formation of retene from dehydrothis compound, a closely related abietane (B96969). wur.nlresearchgate.net While dehydrothis compound degradation has been observed in anaerobic sediment incubations, leading to the formation of tetrahydroretene and retene, complete degradation of the carbon skeleton under strictly anaerobic conditions is not well-established. nih.gov

A proposed pathway for the anaerobic transformation of dehydrothis compound includes the formation of 18-norabietatrien and tetrahydroretene as major products, with a small amount of tetrahydroretene being further transformed into retene and 1-methyltetrahydrophenanthrene. nih.gov

Enzymatic Detoxification of Resin Acids in Ecosystems

Enzymatic detoxification by microorganisms is considered one of the effective methods for neutralizing toxic resin acids in ecosystems, particularly in industrial effluents. mdpi.comnih.govresearchgate.netresearchgate.net Microorganisms utilize various enzymes to modify resin acids, reducing their toxicity. This enzymatic activity can be a crucial part of the natural attenuation of resin acids in contaminated environments.

The oxidation mechanisms of resin acids by microbial enzymes are an area of ongoing research. mdpi.comnih.gov Enzymes, particularly cytochromes P450 (P450s) in bacteria like Streptomyces, are known to catalyze regio- and stereoselective oxidations of complex hydrocarbon structures like this compound. oup.comnih.govresearchgate.net These enzymatic reactions can lead to the formation of more water-soluble or less toxic metabolites. mdpi.com

While specific enzymes involved in this compound detoxification have been studied in the context of microbial biotransformation, the broader role of enzymatic detoxification by diverse microbial communities in ecosystems is a key aspect of resin acid fate. mdpi.comresearchgate.net

Abiotic Degradation Mechanisms (e.g., Atmospheric Oxidation)

Abiotic processes, such as oxidation, can also contribute to the degradation of this compound in the environment. This compound is known to be susceptible to oxidation in the presence of air. atamanchemicals.comorgsyn.org This can lead to the formation of various oxidation products.

Studies on the oxidation of this compound and its methyl ester under different storage conditions have provided insights into preferred oxidation pathways. researchgate.net Thermal oxidation of this compound has been investigated, revealing a two-step process involving the formation of a peroxide intermediate followed by cracking to produce hydroxyl-containing oxidized this compound. researchgate.net

In the atmosphere, volatile organic compounds, including those derived from plant emissions, can undergo oxidation. While the atmospheric oxidation of this compound specifically is not extensively detailed in the provided search results, the general principle of atmospheric oxidation affecting organic compounds suggests it could be a potential abiotic degradation pathway, particularly for aerosol-bound or gaseous this compound. Dehydrothis compound, a related compound, has been mentioned in the context of abiotic degradation, suggesting that resin acids can be affected by non-biological processes. science.gov

Role of Herbivore Gut Microbiomes in this compound Degradation

Herbivores that feed on coniferous plants are exposed to resin acids like this compound, which are part of the plant's defense mechanisms. The gut microbiomes of these herbivores can play a significant role in degrading these plant defensive chemicals, aiding the host in overcoming their toxicity. mpg.demdpi.comresearchgate.net

Research on the large pine weevil (Hylobius abietis), a pest of conifer trees, has indicated that its gut microbiome contributes to the degradation of diterpenes, including this compound. mpg.demdpi.com Studies involving the manipulation of the weevil's gut microbiome, such as treatment with antibiotics, have shown a reduction in the degradation of this compound. mpg.de This suggests a symbiotic relationship where gut microbes facilitate the detoxification of resin acids, benefiting the herbivore.

Metagenomic analysis of pine weevil gut bacteria has identified genes related to diterpene degradation, further supporting the role of the gut microbiome in this process. mpg.demdpi.com Specific bacterial genera within herbivore guts, such as Pseudomonas, Burkholderia, and Cupriavidus, have been associated with the degradation of resin acids. encyclopedia.pubnih.gov

The degradation of this compound by herbivore gut microbiomes is an important ecological interaction that influences the fate of this compound in natural environments and contributes to the ability of herbivores to feed on resin-rich plant tissues. mpg.deresearchgate.net

Ecological and Biological Significance of Abietic Acid in Natural Systems

Abietic Acid in Conifer Oleoresin Production and Chemistry

Conifer oleoresin, a viscous secretion, is a complex mixture primarily composed of volatile turpentine (B1165885) (monoterpenes and some sesquiterpenes) and rosin (B192284) (diterpene resin acids). researchgate.net this compound is a major component of this rosin fraction. nih.govresearchgate.net The biosynthesis of this compound in conifers like grand fir (Abies grandis) and lodgepole pine (Pinus contorta) involves the enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, followed by sequential oxidation of the C18-methyl group to a carboxyl function. nih.gov This process is catalyzed by diterpene cyclases and diterpene syntheses. wikipedia.org Resin biosynthesis is constitutively expressed at high levels in some species and can be induced by stem wounding. nih.govresearchgate.net

The chemical composition of conifer oleoresin, including this compound, contributes to its biological activities, such as antimicrobial, antioxidant, anti-inflammatory, and insect repellent properties. researchgate.net Abietane-type diterpenoids, including this compound, are major constituents and can be analyzed using techniques like reversed-phase high-performance liquid chromatography. researchgate.net

Role in Plant Defense Mechanisms Against Biotic Stressors

This compound and other resin acids are important defense compounds in conifers against potential herbivores and pathogens. uv.es They contribute to both physical and chemical defense mechanisms. researchgate.net

Physical Deterrence and Barrier Formation

This compound is present in or along with resins in the resin canals of tree trunks. chemijournal.com When these canals are pierced by feeding insects, the outflow of resin, containing this compound, can physically block feeding. chemijournal.com Upon exposure to air, volatile terpenes evaporate, increasing the concentration of higher-molecular-weight compounds like this compound, which then solidifies to form a physical barrier that seals wounds. researchgate.netresearchgate.net This process, known as "pitching out," can trap and encase attackers. researchgate.net

Chemical Deterrent and Signaling Roles in Plant Stress Response

Beyond physical deterrence, this compound also acts as a chemical deterrent to continued predation. chemijournal.com The chemical composition of resin is toxic to some pathogens. researchgate.net

While abscisic acid (ABA) is a well-known stress signaling molecule in plants, primarily associated with abiotic stresses and also playing a role in biotic stress responses by interacting with other defense hormones like salicylic (B10762653) acid and jasmonic acid, this compound itself has been implicated in plant defense signaling. mdpi.comnih.govscite.aiupdatepublishing.com Research suggests that this compound, along with its metabolites, can serve as signaling molecules or regulators in plants, enhancing their defensive capabilities. researchgate.net For instance, this compound accumulation has been observed to increase during fruit ripening and this compound derivatives have shown control over plant bacterial diseases by inhibiting virulence factors in rice. researchgate.net

This compound as a Biochemical Biomarker in Environmental and Paleontological Studies

The presence of this compound and its diagenetic products, such as abietanes and dehydrothis compound, makes them valuable biochemical biomarkers in environmental and paleontological studies. researchgate.netitn.ptresearchgate.netogeochem.jp These compounds are common constituents of extant conifers and their presence in geological samples can indicate the past presence of coniferous vegetation. researchgate.netresearchgate.net

Analysis of diterpenoids like this compound in sediment cores can provide insights into changes in past vegetation cover and paleoenvironments. itn.ptogeochem.jp For example, aromatic diterpenoids of the abietane (B96969) type are more abundant in lignite (B1179625) samples compared to clay samples, indicating gymnosperm (e.g., conifer) dominated paleovegetation. researchgate.net The preservation of unaltered or slightly altered terpenoids like this compound reflects the excellent preservation of fossil plants. researchgate.net Diagenetic pathways for the degradation of this compound have been proposed based on the presence of abietane-type acids and their presumed degradation products in fossil conifer cones. researchgate.net

Production of this compound by Non-Coniferous Organisms (e.g., Cyanobacteria)

While predominantly associated with conifers, this compound and dehydrothis compound have also been unexpectedly found in various genera of cyanobacteria. jst.go.jpscience.govmdpi.com This discovery has implications for their use as exclusive plant biomarkers. science.gov

Studies have identified dehydrothis compound in the cells and culture supernatants of phylogenetically diverse cyanobacteria from marine, estuarine, and inland environments. science.govmdpi.com It has been suggested that the biosynthesis of these diterpenoids in cyanobacteria may occur via the methylerythritol phosphate (B84403) pathway. mdpi.com The presence of these compounds in cyanobacteria suggests a broader biological distribution than previously understood and potentially indicates an ancient origin for their biosynthesis that predates land plants. mdpi.com

Computational and Theoretical Chemistry Studies of Abietic Acid

Electronic Structure Calculations for Reaction Mechanisms

Electronic structure calculations are fundamental in understanding the intricacies of chemical reactions involving abietic acid. These calculations can reveal reaction pathways, transition states, and the energetic profiles of transformations. Studies have employed electronic structure calculations to investigate carbocation rearrangements relevant to the biosynthesis of abietadiene, a precursor to this compound acs.orgacs.orghawaii.edu. These calculations have shown that the conversion of the pimaradienyl cation to the abietadienyl cation, a key step in the biosynthesis, involves a potential energy surface with a bifurcating reaction pathway acs.orgacs.org. This bifurcation suggests that in the absence of enzymatic control, the reaction could lead to both the natural abietadienyl cation and an unnatural seven-membered ring product acs.orghawaii.edu. Gas-phase simulations based on these calculations indicated that the abietadienyl cation is generated in nearly equal quantities as the unobserved seven-membered ring product, highlighting the crucial role of enzymes like abietadiene synthase in steering the reaction towards the desired product acs.orghawaii.edu.

Molecular Dynamics Simulations of this compound and Its Interactions